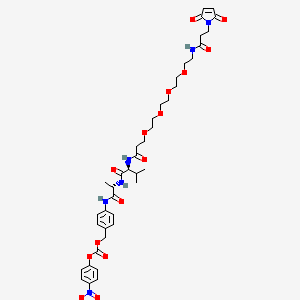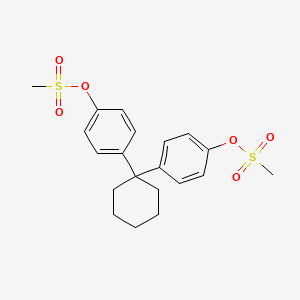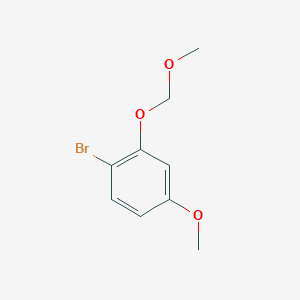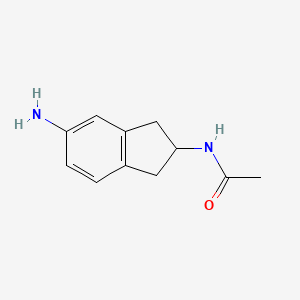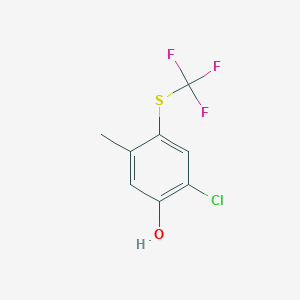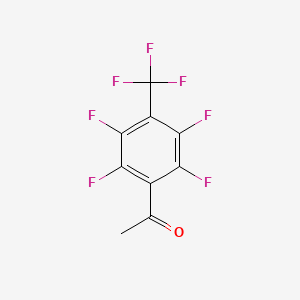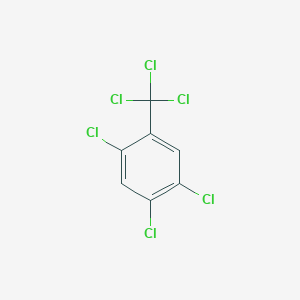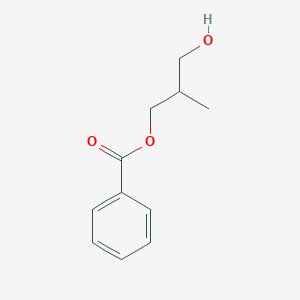
(3-hydroxy-2-methylpropyl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2-methylpropyl) benzoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from benzoic acid and 3-hydroxy-2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzoate derivatives . This could involve binding to the active site of an enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It is known that benzoate derivatives can be involved in various metabolic pathways . For example, they can be part of the degradation pathways of certain aromatic compounds
Pharmacokinetics
Similar compounds have been shown to have short elimination half-lives and wide tissue distribution
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-Methylpropyl Benzoate. For example, the presence of other compounds in the environment can affect the degradation of benzoate derivatives . Additionally, factors such as pH and temperature can influence the activity and stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-2-methylpropyl) benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-methylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
類似化合物との比較
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness: (3-Hydroxy-2-methylpropyl) benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its potential biological activities, set it apart from other similar compounds.
特性
CAS番号 |
112057-72-4 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChIキー |
WZVYKLJKGOBBRL-UHFFFAOYSA-N |
SMILES |
CC(CO)COC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


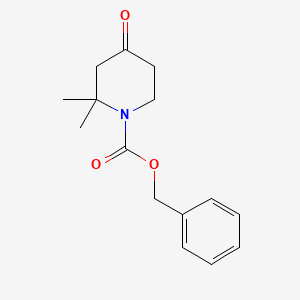

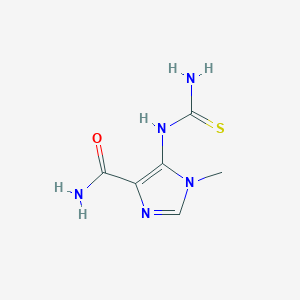
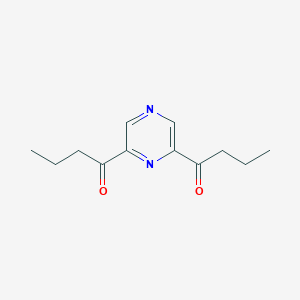
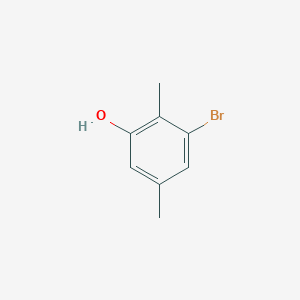
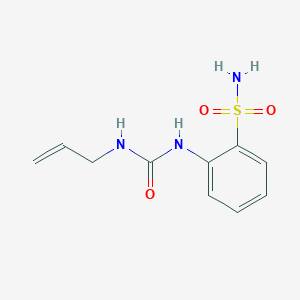
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
